(2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a bromo, nitro, and fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromo group to the phenyl ring.
Etherification: The formation of an ether bond between the nitrobenzyl and phenyl rings.
Aldol Condensation: The final step involves the condensation of the substituted benzyl and phenyl rings with an enone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The enone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Amines: From the reduction of the nitro group.
Alcohols: From the reduction of the enone moiety.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromo and fluorophenyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile: Similar structure but lacks the nitrobenzyl ether group.
(2E)-3-(3-Fluorophenyl)prop-2-enenitrile: Similar structure but lacks the bromo and nitrobenzyl ether groups.
Uniqueness
The presence of the bromo, nitro, and fluorophenyl groups in (2E)-3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile makes it unique compared to its analogs
Properties
IUPAC Name |
(E)-3-[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-21-12-15(10-18(13-25)17-5-7-19(24)8-6-17)4-9-22(21)29-14-16-2-1-3-20(11-16)26(27)28/h1-12H,14H2/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBOELZJHGEMLX-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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